PCPr (hydrochloride)
Overview
Description
Mechanism of Action
Target of Action
PCPr (hydrochloride), also known as Procyclidine, is a member of the arylcyclohexylamines class of drugs . The primary targets of PCPr are the NMDA receptors, and it also activates mu-, delta-, and kappa-opioid receptors, sigma-1 and sigma-2 receptors . These receptors play crucial roles in various physiological processes, including pain perception, response to stress, and cognitive functions .
Mode of Action
PCPr acts by blocking central cholinergic receptors, thus balancing cholinergic and dopaminergic activity in the basal ganglia . This interaction with its targets results in the modulation of neurotransmitter release, leading to changes in the transmission of nerve signals . Many of its effects are due to its pharmacologic similarities with atropine .
Biochemical Pathways
It is known that it influences the cholinergic and dopaminergic pathways in the brain . The blocking of central cholinergic receptors and the balancing of cholinergic and dopaminergic activity in the basal ganglia are key aspects of its action .
Pharmacokinetics
Generally, orally administered drugs like PCPr undergo processes such as absorption in the gastrointestinal tract, distribution throughout the body, metabolism primarily in the liver, and excretion through the kidneys .
Result of Action
The molecular and cellular effects of PCPr’s action primarily involve the modulation of neurotransmitter activity in the brain. By blocking central cholinergic receptors and balancing cholinergic and dopaminergic activity, PCPr can alleviate symptoms of conditions like Parkinson’s disease and drug-induced parkinsonism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of drugs like PCPr. Factors such as temperature, pH, and the presence of other substances can affect the drug’s stability and activity . Additionally, individual factors such as genetic makeup, age, and overall health status can also influence a drug’s effectiveness and potential side effects.
Biochemical Analysis
Cellular Effects
PCPr (hydrochloride) is known to have effects on various types of cells and cellular processes . It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Transport and Distribution
It is believed that it may interact with transporters or binding proteins, and may have effects on its localization or accumulation
Subcellular Localization
It is possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PCPr (hydrochloride) involves the reaction of cyclohexanone with phenylmagnesium bromide to form 1-phenylcyclohexanol. This intermediate is then reacted with propylamine to yield 1-phenyl-N-propylcyclohexanamine. The final product, PCPr (hydrochloride), is obtained by treating 1-phenyl-N-propylcyclohexanamine with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for PCPr (hydrochloride) are not well-documented due to its classification as a designer drug and its limited legitimate uses. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing purification techniques like recrystallization, would apply.
Chemical Reactions Analysis
Types of Reactions
PCPr (hydrochloride) undergoes various chemical reactions, including:
Oxidation: PCPr can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of PCPr can yield secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
PCPr (hydrochloride) has several scientific research applications, including:
Comparison with Similar Compounds
PCPr (hydrochloride) is similar to other arylcyclohexylamine compounds, such as:
Phencyclidine (PCP): PCPr is slightly less potent than phencyclidine but shares similar dissociative and hallucinogenic effects.
Eticyclidine (PCE): PCPr is less potent than its ethyl homologue, eticyclidine.
PCMEA, PCEEA, and PCMPA: These compounds are derivatives of PCPr with different alkyl groups, resulting in variations in potency and effects.
PCPr (hydrochloride) is unique due to its specific propyl group, which influences its pharmacological properties and potency compared to other similar compounds .
Properties
IUPAC Name |
1-phenyl-N-propylcyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N.ClH/c1-2-13-16-15(11-7-4-8-12-15)14-9-5-3-6-10-14;/h3,5-6,9-10,16H,2,4,7-8,11-13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGNSXPOHRQRDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1(CCCCC1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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